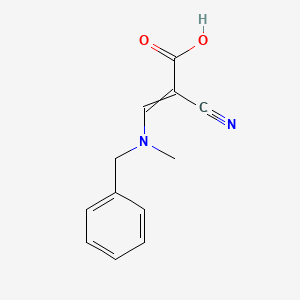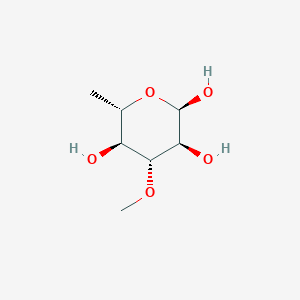
alpha-L-Thevetose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-L-Thevetose is a naturally occurring deoxy sugar, specifically a 6-deoxy-3-O-methyl-L-glucoseThis compound is known for its role in the biological activity of these glycosides, which have significant medicinal properties, particularly in the treatment of heart conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-Thevetose typically involves the selective methylation and deoxygenation of glucose derivatives. One common method starts with L-glucose, which undergoes a series of reactions including protection of hydroxyl groups, selective methylation at the 3-position, and subsequent deoxygenation at the 6-position. The reaction conditions often involve the use of protecting groups such as acetals and reagents like methyl iodide for methylation .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources like Thevetia peruviana involves processes such as solvent extraction, purification through chromatography, and crystallization. These methods ensure the isolation of this compound in its pure form for further use in research and medicinal applications .
Chemical Reactions Analysis
Types of Reactions
Alpha-L-Thevetose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like methyl iodide (CH3I) and acetyl chloride (CH3COCl) are used for methylation and acetylation reactions, respectively.
Major Products
The major products formed from these reactions include various methylated and acetylated derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Alpha-L-Thevetose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the study of glycosides and their derivatives.
Biology: Research on this compound helps in understanding the metabolic pathways and enzymatic processes involving deoxy sugars.
Medicine: The compound is crucial in the study of cardiac glycosides, which are used in the treatment of heart diseases. .
Mechanism of Action
The mechanism of action of alpha-L-Thevetose is primarily linked to its role in cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium levels. This, in turn, affects calcium ion concentration, enhancing cardiac muscle contraction. The molecular targets include the alpha-subunit of the sodium-potassium ATPase enzyme, which is crucial for maintaining cellular ion balance .
Comparison with Similar Compounds
Similar Compounds
Alpha-L-Rhamnose: Another deoxy sugar with similar structural properties but different biological activities.
Alpha-L-Fucose: A deoxy sugar involved in various biological processes, including cell signaling and immune response.
Alpha-L-Methyl-Fucose: A methylated derivative of fucose with distinct chemical properties.
Uniqueness of Alpha-L-Thevetose
This compound is unique due to its specific methylation pattern and its role in the activity of cardiac glycosides. Unlike other deoxy sugars, it is directly involved in the pharmacological effects of these glycosides, making it a compound of significant interest in medicinal chemistry .
Properties
CAS No. |
911455-52-2 |
|---|---|
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-4-methoxy-6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4-,5-,6+,7+/m0/s1 |
InChI Key |
OEKPKBBXXDGXNB-YPPKRKOXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


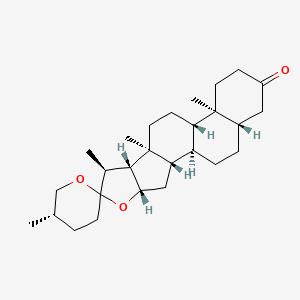
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)
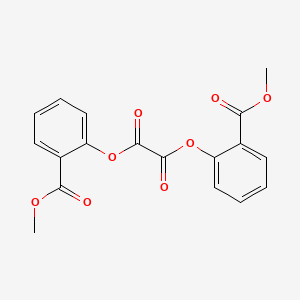
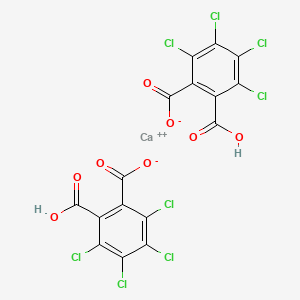
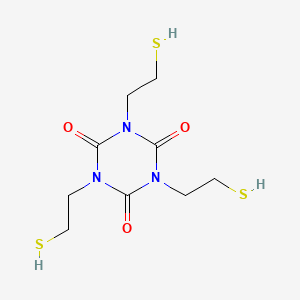
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate](/img/structure/B12666038.png)
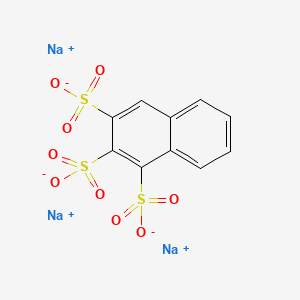
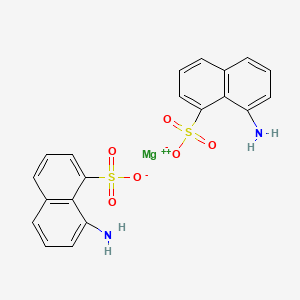
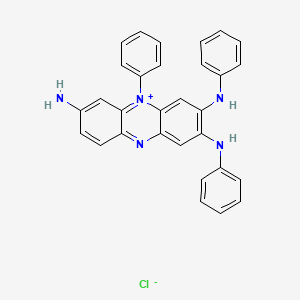
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)
